molecular formula C6H7BrN2O3 B2878160 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1784095-49-3

5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2878160
CAS No.: 1784095-49-3
M. Wt: 235.037
InChI Key: HLVITVHVNZZHDO-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1784095-49-3) is a pyrazole derivative with the molecular formula C₆H₇BrN₂O₃ and a molecular weight of 235.04 g/mol . It serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a bromine atom at position 5, a methoxy group at position 3, and a methyl group at position 1 of the pyrazole ring. Its carboxylic acid moiety at position 4 enhances reactivity, enabling its use in coupling reactions and heterocyclic scaffold development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-4(7)3(6(10)11)5(8-9)12-2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVITVHVNZZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)OC)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784095-49-3
Record name 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C6H7BrN2O3
  • Molecular Weight : 235.04 g/mol
  • IUPAC Name : 5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid
  • CAS Number : 1784095-49-3

The structure of the compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Case Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics. This suggests that modifications to the structure could enhance its efficacy.

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Case Study : A study published in a peer-reviewed journal reported that treatment with this compound reduced inflammation markers in a murine model of arthritis, indicating its potential therapeutic role.

Agrochemical Applications

1. Herbicidal Activity

This compound has shown promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing selective herbicides.

Case Study : Field trials conducted on various crops demonstrated that formulations containing this compound effectively controlled weed populations without harming the crops, suggesting its viability as an environmentally friendly herbicide alternative.

Data Table of Applications

Application AreaSpecific UseEvidence/Study Reference
PharmaceuticalsAntimicrobial agentLaboratory tests against Staphylococcus aureus
Anti-inflammatory treatmentIn vitro studies on cytokine inhibition
AgrochemicalsHerbicide formulationField trials on weed control in crop systems

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Substitution : Bromine at position 5 (target compound) versus chlorine in 1202993-11-0 alters electronegativity and steric effects, influencing reactivity .
  • Alkyl Substituents : Ethyl (956734-89-7) or isopropyl (1565032-98-5) groups at position 1 increase hydrophobicity compared to the methyl group in the target compound .

Physicochemical Properties

Substituents significantly impact properties such as pKa, boiling point, and density (Table 2).

Compound Name Predicted pKa Boiling Point (°C) Density (g/cm³)
This compound N/A N/A N/A
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid 2.50 ± 0.10 339.5 ± 27.0 1.69 ± 0.1
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid N/A N/A N/A

Key Observations :

  • The isopropyl-substituted analogue (1565032-98-5) exhibits a lower pKa (2.50) than typical pyrazole carboxylic acids, suggesting stronger acidity due to electron-withdrawing substituents .
  • Methoxy groups (target compound) may increase polarity compared to ethyl or chloro substituents .

Biological Activity

5-Bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1784095-49-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural properties, serves as a versatile building block in pharmaceutical and agrochemical applications. In this article, we explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇BrN₂O₃
  • Molecular Weight : 235.04 g/mol
  • Structure : The presence of bromine, methoxy, and carboxylic acid groups contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell types:

  • In vitro Studies : Compounds containing the pyrazole structure have shown significant antiproliferative effects against several cancer cell lines such as:
    • Lung Cancer : Inhibition of A549 cells.
    • Breast Cancer : Effective against MDA-MB-231 cells.
    • Liver Cancer : HepG2 cells demonstrated sensitivity to treatment .

The mechanisms through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Angiogenesis : Suppression of blood vessel formation that supports tumor growth.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC₅₀ (µM)Reference
AnticancerMDA-MB-2313.79
AnticancerHepG226.00
AnticancerA54942.30
AntimicrobialE. coliN/A
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The findings indicated that this compound could serve as a lead structure for developing new anticancer agents due to its favorable pharmacological profile .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that:

  • The compound may exhibit acute toxicity if ingested (H302) and can cause skin irritation (H315) .

Further toxicological studies are necessary to fully understand the safety implications for therapeutic use.

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